Integrastatin A
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
324518-10-7 |
|---|---|
Molecular Formula |
C20H20O9 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6,11,12-trihydroxy-3-(hydroxymethyl)-5,13-dimethoxy-1,9-dimethyl-8,17-dioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaen-16-one |
InChI |
InChI=1S/C20H20O9/c1-19-12-8(7-21)5-10(26-3)15(23)17(12)28-20(2,29-19)13-9(18(19)25)6-11(27-4)14(22)16(13)24/h5-6,21-24H,7H2,1-4H3 |
InChI Key |
LNYIJBSSELCSKA-UHFFFAOYSA-N |
SMILES |
CC12C3=C(C(=C(C=C3CO)OC)O)OC(O1)(C4=C(C(=C(C=C4C2=O)OC)O)O)C |
Canonical SMILES |
CC12C3=C(C(=C(C=C3CO)OC)O)OC(O1)(C4=C(C(=C(C=C4C2=O)OC)O)O)C |
Synonyms |
integrastatin A |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies of Integrastatin a
Methodologies for the Isolation of Integrastatins from Fungal Fermentation
The isolation of Integrastatin A has primarily been achieved through the cultivation and extraction of specific fungal species. These natural products are typically obtained from fermentation broths or fungal biomass.
Biosynthetic Pathways and Enzymatic Modifications of Integrastatins
Proposed Biosynthetic Routes Towards the Integrastatin Core
The complex architecture of Integrastatin A strongly suggests its biosynthesis via a Type I polyketide synthase (PKS) pathway. wikipedia.orgmdpi.com These large, modular enzymes are responsible for the assembly of a wide array of structurally diverse natural products. wikipedia.org The biosynthesis of polyketides is analogous to fatty acid synthesis, involving the sequential condensation of small carboxylic acid-derived units. mdpi.com
The proposed biosynthesis of the this compound core likely begins with a starter unit, such as acetyl-CoA, and proceeds through a series of extension steps with extender units like malonyl-CoA or methylmalonyl-CoA. acs.org The specific sequence and type of these units, along with the subsequent reductive and dehydrative modifications within each PKS module, would dictate the initial linear polyketide chain.
Key to the formation of the characteristic tetracyclic structure of this compound are the post-PKS modifications. These are catalyzed by tailoring enzymes, which are often encoded within the same biosynthetic gene cluster (BGC). These enzymes are responsible for the cyclization, oxidation, and other transformations that convert the linear polyketide into its final, biologically active form. For this compound, this would involve a series of intramolecular cyclizations to form the sciepublish.comsciepublish.comsciepublish.comsciepublish.com-tetracyclic skeleton. The exact sequence of these cyclizations and the enzymes that catalyze them are yet to be experimentally determined.
Identification and Characterization of Key Biosynthetic Enzymes
As the biosynthetic gene cluster for this compound has not yet been reported, the specific enzymes involved in its synthesis remain uncharacterized. However, based on the proposed biosynthetic pathway, we can infer the classes of enzymes that are likely involved.
Key Putative Enzymes in this compound Biosynthesis:
| Enzyme Class | Proposed Function in this compound Biosynthesis | General Role in Polyketide Synthesis |
| Polyketide Synthase (PKS) | Assembly of the linear polyketide backbone from starter and extender units. | Catalyzes the iterative condensation of acyl-CoA units. wikipedia.org |
| Acyltransferase (AT) | Selects and loads the appropriate starter and extender units (e.g., malonyl-CoA) onto the PKS. | Determines the building blocks of the polyketide chain. acs.org |
| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction to extend the polyketide chain. | Forms the carbon-carbon bonds of the polyketide backbone. acs.org |
| Ketoreductase (KR) | Reduces keto groups to hydroxyl groups. | Introduces stereochemical diversity. acs.org |
| Dehydratase (DH) | Removes a water molecule to form a double bond. | Contributes to the formation of unsaturated systems. acs.org |
| Enoylreductase (ER) | Reduces double bonds to single bonds. | Creates saturated regions in the polyketide chain. acs.org |
| Thioesterase (TE) | Cleaves the completed polyketide chain from the PKS, often catalyzing cyclization. | Releases the final product from the synthase. acs.org |
| Cyclases | Catalyze the intramolecular cyclization reactions to form the tetracyclic core. | Facilitate the formation of ring structures. plos.org |
| Oxygenases (e.g., P450s) | Introduce hydroxyl groups or perform other oxidative modifications. | Add functional group diversity to the core structure. |
The identification and characterization of these enzymes from the producing organism would be a critical step towards understanding and manipulating this compound biosynthesis. This would typically involve sequencing the genome of the producing organism, identifying the PKS gene cluster using bioinformatics tools, and then expressing the individual genes in a heterologous host to determine their function. nih.govu-tokyo.ac.jp
Chemoenzymatic Approaches and Biocatalysis in Integrastatin Analog Production
Chemoenzymatic synthesis, which combines the strengths of chemical synthesis and biocatalysis, offers a powerful strategy for the production of complex molecules and their analogs. researchgate.net While specific chemoenzymatic routes to this compound have not been detailed in the literature, the principles of this approach can be applied. Biocatalysis can offer highly selective and efficient transformations under mild conditions, which is particularly advantageous for complex, multifunctional molecules like integrastatins. researchgate.net
One potential chemoenzymatic strategy could involve the chemical synthesis of a simplified integrastatin core, which could then be modified by a panel of tailoring enzymes, such as oxygenases or glycosyltransferases, to generate a library of analogs. This approach leverages the often-remarkable regio- and stereoselectivity of enzymes to modify a chemically synthesized scaffold.
Furthermore, enzymes themselves can be used as catalysts in synthetic routes. For instance, lipases could be employed for selective acylation or deprotection steps, or oxidoreductases for stereospecific redox transformations during the synthesis of the integrastatin core or its precursors. The immobilization of these enzymes can enhance their stability and reusability, making the processes more economically viable. researchgate.net The development of such biocatalytic steps could significantly shorten synthetic routes and improve yields. nih.gov
Genetic Engineering Strategies for Enhanced Integrastatin Biosynthesis
Genetic engineering of the producing organism or a heterologous host holds significant promise for improving the production of this compound and for generating novel analogs. nih.gov These strategies generally fall into two categories: enhancing the supply of biosynthetic precursors and engineering the PKS and tailoring enzymes.
Strategies for Enhancing Precursor Supply:
Overexpression of Acetyl-CoA Carboxylase (ACC): The supply of malonyl-CoA is often a rate-limiting step in polyketide biosynthesis. Overexpressing the acetyl-CoA carboxylase (ACC) gene can increase the intracellular pool of malonyl-CoA, thereby boosting the production of polyketides. sci-hub.box
Metabolic Engineering of the Host: The central metabolism of the production host, often a Streptomyces species, can be engineered to direct more carbon flux towards the biosynthesis of acetyl-CoA and other necessary precursors. researchgate.netisbio.de This might involve deleting genes for competing pathways or upregulating key enzymes in the desired pathway. sci-hub.box
Engineering of PKS and Tailoring Enzymes:
Promoter Engineering: The expression of the entire integrastatin biosynthetic gene cluster can be enhanced by replacing its native promoter with a strong, constitutive promoter.
Module Swapping and Domain Deletion: The modular nature of Type I PKSs allows for combinatorial biosynthesis approaches. frontiersin.org By swapping modules or individual domains between different PKSs, it is possible to create hybrid enzymes that produce novel polyketides. nih.gov For example, replacing a ketoreductase domain could alter the stereochemistry of a hydroxyl group, while swapping an acyltransferase domain could lead to the incorporation of a different extender unit. nih.gov
Directed Evolution: The tailoring enzymes, such as cyclases and oxygenases, can be subjected to directed evolution to alter their substrate specificity or catalytic activity, leading to the production of new integrastatin analogs.
The successful application of these genetic engineering strategies is contingent on the prior identification and characterization of the this compound biosynthetic gene cluster. Once identified, the powerful tools of synthetic biology could be unleashed to optimize production and generate a diverse range of novel integrastatin analogs for further biological evaluation. acs.orgmdpi.com
Synthetic Strategies Towards Integrastatin a and Its Core Structure
Total Synthesis Approaches to the Integrastatin Nucleus
The journey towards the total synthesis of integrastatin A and its congeners has been marked by a series of groundbreaking achievements, each contributing valuable insights into the construction of its complex polycyclic system.
Pioneering Synthetic Methodologies and Retrosynthetic Analysis
The first synthesis of the tetracyclic nucleus of the integrastatins was a landmark achievement that laid the groundwork for future synthetic endeavors. nih.gov A key feature of the retrosynthetic analysis of the integrastatin core is the disconnection of the central [3.3.1]-bicyclic acetal (B89532) core. acs.orgoup.com This strategic bond cleavage simplifies the complex tetracyclic structure into more manageable building blocks. One of the pioneering approaches envisioned the formation of this central ring system from a diol precursor containing a styrenyl olefin. rsc.org Another early retrosynthetic strategy involved disconnecting the molecule to a C2-aryl benzofuran (B130515) intermediate, which could be accessed through methods like Pd-catalyzed C2-arylation or a Fürstner–McMurry coupling. acs.org
| Synthetic Approach | Key Features | Number of Steps | Overall Yield | Reference |
| Palladium(II)-Catalyzed Oxidative Cyclization | Convergent, rapid | 4 linear steps | 30% | rsc.orgrsc.org |
| Dianion Methodology | Shortened reaction sequence | 3 steps from known intermediate | High | researchgate.net |
| First Total Synthesis of Integrastatin B | Oxone-mediated oxidative dearomatization cascade | 7 steps | 17.9% | acs.orgresearchgate.net |
Key Cyclization Reactions in Integrastatin Core Construction (e.g., Lewis Acid-Promoted Cyclization)
The construction of the tetracyclic core of integrastatin hinges on key cyclization reactions. An early and crucial discovery was an unusual Lewis acid-promoted cyclization step. nih.gov This reaction was found to be effective only with the Z-isomer of a stilbene (B7821643) intermediate, highlighting the importance of stereochemistry in the cyclization process. organic-chemistry.org In this process, the use of a Lewis acid facilitates the formation of the desired tetracyclic intermediate. nih.govorganic-chemistry.org More recently, acid-catalyzed cyclization reactions have been employed to create structural analogues of integrastatins. For instance, the reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde under acidic conditions leads to the formation of an epoxybenzooxocine ring, a key feature of the integrastatin scaffold. researchgate.net
Oxidative Cascade Strategies (e.g., Palladium(II)-Catalyzed Oxidative Cyclization, Benzofuran Dearomatization)
Oxidative cascade strategies have emerged as powerful tools for the construction of the complex integrastatin core. A highly effective approach utilizes a palladium(II)-catalyzed oxidative cyclization of a diol precursor. rsc.org In this key step, both a phenol (B47542) and a tertiary alcohol cyclize onto a styrenyl olefin in the presence of a palladium catalyst and an oxidant like copper(II) chloride under an oxygen atmosphere, directly forming the central [3.3.1]-dioxabicycle. rsc.org
Another powerful oxidative cascade involves the Oxone-mediated oxidative dearomatization of a C2-(aryl)benzofuran. acs.orgresearchgate.net This reaction generates a transient o-quinone methide intermediate, which then undergoes a spontaneous intramolecular [4+2] hetero-Diels-Alder cycloaddition with a tethered carbonyl group to construct the researchgate.netresearchgate.netresearchgate.netresearchgate.net-tetracyclic core found in integrastatins. researchgate.net This elegant cascade has been successfully applied in the first total synthesis of integrastatin B. acs.orgresearchgate.net
Stereoselective and Regioselective Synthesis of Integrastatin Scaffolds
The presence of multiple stereocenters and functional groups in the integrastatin scaffold necessitates precise control over stereochemistry and regiochemistry during its synthesis.
Control of Stereochemistry in Key Synthetic Steps (e.g., Ramberg-Bäcklund Reactions)
The Ramberg-Bäcklund reaction has proven to be a pivotal transformation in the synthesis of the integrastatin nucleus, particularly in establishing the crucial cis-stilbene (B147466) geometry. nih.gov Unexpectedly, the Meyers variant of the Ramberg-Bäcklund reaction, when applied to specific benzyl (B1604629) benzyl sulfone systems, exhibited high Z-stereoselectivity, with E:Z ratios up to 1:16. organic-chemistry.orgrsc.org This high level of stereocontrol was found to be dependent on the presence of certain aryl substituents. organic-chemistry.org Mechanistic studies suggest that an intramolecular base-promoted SO2 extrusion occurs through a five-membered transition state before epimerization to the more stable trans-product can take place, thus preserving the cis-configuration. organic-chemistry.org This discovery was instrumental, as only the Z-isomer of the resulting stilbene successfully underwent the subsequent Lewis acid-promoted cyclization to form the tetracyclic core of integrastatin. organic-chemistry.org The first total synthesis of integrastatin B also showcased excellent stereocontrol, employing an Oxone-mediated oxidative benzofuran dearomatization cascade as the key skeletal construction step. researchgate.netnih.gov
| Reaction | Key Feature | Stereochemical Outcome | Significance | Reference |
| Ramberg-Bäcklund Reaction | Meyers variant with specific aryl substituents | High Z-stereoselectivity (up to 1:16 E:Z) | Enabled synthesis of the required cis-stilbene intermediate for cyclization | organic-chemistry.orgrsc.org |
| Lewis Acid-Promoted Cyclization | Substrate-dependent | Only the Z-isomer cyclizes | Crucial for the formation of the tetracyclic nucleus | organic-chemistry.org |
| Oxone-Mediated Benzofuran Dearomatization | Cascade reaction | Constructs the central tetracyclic nucleus with defined stereochemistry | Key step in the first total synthesis of Integrastatin B | researchgate.netnih.gov |
Regiochemical Control in Complex Cycloaddition and Condensation Reactions
The precise control of regiochemistry in cycloaddition and condensation reactions is paramount for the efficient assembly of the intricate core structure of this compound. Researchers have devised several elegant strategies to address this challenge, ensuring the correct formation of the key heterocyclic rings.
A notable approach involves a palladium(II)-catalyzed oxidative cyclization to construct the central [3.3.1]-dioxabicycle of the integrastatin core. This strategy offers a convergent and rapid pathway, completing the core in a limited number of linear steps from known compounds. researchgate.net The regioselectivity is dictated by the coordination of the palladium catalyst, which directs the intramolecular attack to form the desired bridged system.
Another powerful strategy employs the intramolecular cycloaddition of o-quinone methides (o-QMs) with a carbonyl group. researchgate.net This method has been successfully applied to forge the complex dntb.gov.uadntb.gov.uadntb.gov.uadntb.gov.ua-tetracyclic core found in integrastatins. The o-QM intermediates, generated in situ, undergo a highly regioselective cycloaddition, driven by the inherent reactivity and electronic properties of the dipole and dipolarophile.
Condensation reactions have also been pivotal in constructing analogues of the integrastatin core. For instance, the Claisen-Schmidt condensation of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde under acidic conditions unexpectedly yielded a product of intramolecular cyclization, forming a key structural analogue of integrastatins. researchgate.netresearchgate.net This serendipitous discovery highlights how reaction conditions can be manipulated to control the regiochemical outcome of condensation cascades. In a different approach, a divergent and regioselective synthesis of related heterocyclic systems was achieved through the acid-catalyzed condensation of o-phenylenediamines and o-aminophenols with α-oxodithioesters, where the regioselectivity was controlled by the differential reactivity of the thiocarbonyl and carbonyl groups. organic-chemistry.org
Furthermore, the 1,3-dipolar cycloaddition of nitrile imines has been explored, demonstrating that the reaction proceeds with high regioselectivity, which can be rationalized by frontier molecular orbital (FMO) theory and DFT calculations. mdpi.com While not directly applied to this compound itself in the provided results, this principle of using computational models to predict and understand regioselectivity is a key tool for designing synthetic routes to complex molecules.
Table 1: Regioselective Reactions in the Synthesis of the Integrastatin Core and Analogues
| Reaction Type | Key Reagents/Catalysts | Regiochemical Control Mechanism | Reference |
|---|---|---|---|
| Palladium(II)-Catalyzed Oxidative Cyclization | Palladium(II) catalyst | Catalyst-controlled intramolecular attack to form the [3.3.1]-dioxabicycle. | researchgate.net |
| Intramolecular Cycloaddition of o-Quinone Methides | In situ generated o-QMs | Inherent reactivity and electronics of the o-QM and carbonyl dipolarophile. | researchgate.net |
| Claisen-Schmidt Condensation | Acid catalyst | Reaction conditions favoring intramolecular cyclization over intermolecular condensation. | researchgate.netresearchgate.net |
| Acid-Catalyzed Condensation | p-Toluenesulfonic acid | Differential reactivity of functional groups in the substrates. | organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Nitrile imines | Frontier Molecular Orbital (FMO) interactions between the dipole and dipolarophile. | mdpi.com |
Development of Green Chemistry Approaches in Integrastatin Synthesis
In line with the growing importance of sustainable chemical manufacturing, efforts in the synthesis of integrastatins and their analogues have increasingly incorporated green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
The use of catalytic methods is a cornerstone of green chemistry, and various catalytic systems have been employed to enhance the sustainability of this compound synthesis.
Metal Catalysis:
Palladium Catalysis: As mentioned, palladium(II)-catalyzed oxidative cyclization provides a rapid and convergent route to the integrastatin core, exemplifying step economy. researchgate.netrsc.org
Gold Catalysis: In the synthesis of related complex oxygen-containing heterocycles, a gold(I) catalyst was used in a cocatalyst-controlled divergent cascade cycloaddition, showcasing high efficiency and mild reaction conditions. researchgate.net
Copper Catalysis: While not directly on this compound, copper-catalyzed azide-alkyne cycloadditions are a well-established green method for constructing triazole-containing analogues with high regioselectivity. nih.gov
Organocatalysis: The development of metal-free catalytic systems is a significant advancement in green synthesis. A tertiary amine-thiourea catalyst has been successfully used for the organocatalytic enantioselective benzylation and aldol-hemiacetalization of α,β-unsaturated trifluoromethyl ketones, providing an efficient pathway to chiral dihydroisocoumarins, which are key fragments of integrastatin-like molecules. researchgate.net
Biocatalysis: Synergistic photoredox-pyridoxal radical biocatalysis represents a cutting-edge approach for the stereoselective synthesis of non-canonical amino acids. nih.gov While not yet applied to the total synthesis of this compound, this methodology holds promise for the sustainable and highly selective synthesis of complex chiral building blocks.
A key green strategy in the total synthesis of Integrastatin B was the use of an Oxone-mediated oxidative benzofuran dearomatization cascade . nih.govresearchgate.net Oxone is an inexpensive and environmentally benign oxidant, making this a more sustainable alternative to many heavy-metal-based oxidants.
Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free and microwave-assisted methods have been shown to accelerate reactions, improve yields, and simplify purification processes.
Solvent-Free Synthesis: Solvent-free, microwave-assisted approaches have been described for the synthesis of imidazole (B134444) and pyrazole (B372694) derivatives through epoxide ring opening, demonstrating the potential of these techniques for constructing heterocyclic fragments of complex molecules with competitive yields compared to traditional methods. nih.govmdpi.com The reactions proceed rapidly under these conditions, which is particularly advantageous for high-throughput screening in drug discovery. nih.gov Another example is the solvent-free synthesis of α,β-unsaturated compounds under microwave irradiation, which is described as a rapid, efficient, and environmentally friendly methodology. oatext.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve the efficiency of many organic transformations. oatext.comscielo.org.mx In the context of synthesizing building blocks for complex molecules, microwave-assisted organic synthesis (MAOS) is considered a green technology, especially when performed under solvent-free conditions. scielo.org.mx For instance, a microwave-assisted, solvent-free benzoin (B196080) condensation has been performed with high yield and purity in a very short time. scielo.org.mx The application of microwave heating has been shown to be particularly effective for the synthesis of N-heterocycles, a common feature in many biologically active compounds.
Table 2: Green Chemistry Approaches in the Synthesis of Integrastatin Analogues and Core Structures
| Green Chemistry Approach | Specific Method/Reagent | Advantages | Reference |
|---|---|---|---|
| Catalytic Methodologies | |||
| Metal Catalysis | Palladium(II)-catalyzed oxidative cyclization | Rapid, convergent, high yield | researchgate.netrsc.org |
| Gold(I)-catalyzed cascade cycloaddition | High efficiency, mild conditions, good regioselectivity | researchgate.net | |
| Organocatalysis | Tertiary amine-thiourea catalyst | Metal-free, high enantioselectivity | researchgate.net |
| Green Oxidants | Oxone-mediated oxidative dearomatization | Environmentally benign, inexpensive | nih.govresearchgate.net |
| Solvent-Free & Microwave-Assisted Protocols | |||
| Solvent-Free Synthesis | Microwave-assisted epoxide ring opening | Rapid, competitive yields, no organic solvents | nih.govmdpi.com |
| Microwave-Assisted Synthesis | Synthesis of α,β-unsaturated compounds | Rapid, efficient, environmentally friendly | oatext.com |
| Benzoin condensation | High yield, high purity, short reaction time | scielo.org.mx |
Challenges and Advancements in Scalable Synthesis of this compound
Challenges:
Cost of Reagents and Catalysts: The use of precious metal catalysts (e.g., palladium, gold) and complex chiral auxiliaries can significantly increase the cost of synthesis, hindering scalability.
Purification: The separation of complex mixtures of diastereomers or regioisomers often requires tedious and expensive chromatographic purification, which is not ideal for large-scale production.
Reproducibility and Robustness: Reactions that are successful on a small scale may not be reproducible or may give lower yields on a larger scale due to issues with heat transfer, mixing, and reagent addition.
Advancements: Recent research has focused on developing more convergent and efficient synthetic strategies to overcome these hurdles.
Protecting-Group-Free Synthesis: The development of protecting-group-free total syntheses of related natural products demonstrates a powerful strategy for improving step economy and reducing waste, which are key considerations for scalable synthesis. researchgate.net
Development of Practical Methods: Research efforts have been explicitly aimed at developing "improved and practical" syntheses of the integrastatin core, focusing on high yields and rapid execution. researchgate.net
Scalable Synthesis of Analogues: While not for this compound itself, the successful scalable synthesis of other complex natural products like bryostatin (B1237437) 1, which has been produced on a gram scale, provides a blueprint for how to approach the large-scale synthesis of integrastatins. nih.gov This involves developing a highly convergent route and optimizing each step for robustness and efficiency.
The ongoing development of novel catalytic methods, green chemistry approaches, and more convergent synthetic designs will continue to address the challenges of scalable synthesis, ultimately making this compound and its analogues more accessible for further biological investigation and potential therapeutic applications.
Structure Activity Relationship Sar Studies of Integrastatin a and Analogs
Elucidation of Pharmacophore Features Critical for Biological Activity
The precise pharmacophore model for Integrastatin A is not extensively detailed in publicly available literature; however, general principles for HIV-1 integrase inhibitors provide a framework for understanding its key features. The tetracyclic core of integrastatins represents a rigid scaffold that correctly positions essential functionalities to interact with the enzyme's active site.
Pharmacophore models for various classes of HIV-1 integrase inhibitors typically highlight the importance of a metal-chelating motif. researchgate.netnih.gov This feature allows the inhibitor to bind to the divalent metal ions (usually Mg2+) in the enzyme's catalytic core, which are essential for its function. bohrium.com For this compound, it is hypothesized that specific oxygenated functionalities on its tetracyclic ring system may serve this metal-chelating role, interacting with the magnesium ions and disrupting the catalytic process of DNA strand transfer. researchgate.net The aromatic nature of the core structure likely contributes to binding through hydrophobic and π-π stacking interactions with amino acid residues in the active site. biorxiv.org
Design and Synthesis of Integrastatin Analogs for Mechanistic Probing
While detailed reports on the synthesis of a wide array of this compound analogs specifically for mechanistic probing are limited, the synthesis of the core tetracyclic structure has been a subject of research. nih.govgoogle.comfrontiersin.org These synthetic strategies are foundational for the future creation of analogs. The design of such analogs would likely involve systematic modifications to the core structure to probe the function of different regions of the molecule.
For instance, analogs could be designed to:
Modify potential metal-chelating groups: Altering or removing hydroxyl or carbonyl groups on the tetracyclic frame would help confirm their role in binding to the catalytic metal ions.
Alter aromatic substituents: Adding or modifying groups on the aromatic rings can probe their involvement in hydrophobic or electronic interactions within the enzyme's binding pocket.
Simplify the core structure: Synthesizing analogs with simplified or truncated ring systems would help identify the minimal tetracyclic framework required for inhibitory activity.
An in silico study on a series of 21 novel synthetic structural analogs of integrastatins has been conducted to investigate their physicochemical and bioactivity properties, suggesting that the core structure is a viable scaffold for further development. nih.gov
Impact of Substituent Patterns and Structural Modifications on Research Model Efficacy
For many integrase inhibitors, the nature and position of substituents on the core scaffold dramatically influence potency. For example, in the styrylquinoline class of inhibitors, the presence of a "free" phenolic hydroxyl group at the C-8 position was found to be critical for inhibitory potency, while substitution with an acetoxy group abolished activity. nih.gov Similarly, modifications to the linker region between aromatic rings can significantly alter activity, indicating that the geometry and electronic properties of the entire molecule are finely tuned for optimal interaction with the enzyme. nih.gov
For this compound analogs, it is expected that modifications to the peripheral substituents would modulate the electronic properties and steric fit of the molecule within the active site, thereby affecting its inhibitory efficacy.
Table 1: Hypothetical Impact of Structural Modifications on this compound Efficacy
| Modification Site | Type of Modification | Predicted Impact on Efficacy | Rationale |
| Tetracyclic Core | Addition of electron-withdrawing groups | Potentially increase | Enhance interaction with active site residues |
| Tetracyclic Core | Addition of bulky substituents | Likely decrease | Steric hindrance in the binding pocket |
| Peripheral Hydroxyl Groups | Esterification or Etherification | Likely decrease or abolish | Removal of key hydrogen bonding or metal-chelating sites |
| Aromatic Rings | Introduction of halogen atoms | Variable | Could enhance binding through halogen bonding or alter electronic properties |
This table is predictive and based on general principles of medicinal chemistry and SAR of other HIV-1 integrase inhibitors, pending specific experimental data on this compound analogs.
Stereochemical Requirements for Observed Biological Effects
Stereochemistry is a critical factor in the biological activity of most natural products, as enzymes and receptors are chiral environments. nih.govlibretexts.org A biological target will often interact differently with each enantiomer of a chiral molecule, leading to one being significantly more active than the other. malariaworld.orgresearchgate.net
This compound is reported to be produced by fungal species as a racemic mixture, meaning it contains equal amounts of both enantiomers. researchgate.net The inhibitory activity reported is for this racemic mixture. This finding is significant because it implies that either both enantiomers are active, one enantiomer is significantly more active than the other, or one enantiomer is active while the other is inactive or even inhibitory to the active form.
To date, studies detailing the separation of this compound enantiomers and the evaluation of their individual biological activities have not been published. Such a study would be a critical next step in the SAR investigation. If one enantiomer is found to be responsible for the majority of the observed activity, it would provide a more refined model for pharmacophore development and drug design, focusing only on the active stereoisomer. This would also allow for the synthesis of enantiomerically pure analogs, which could lead to increased potency and specificity.
Molecular Mechanisms of Action and Biological Target Identification
Integrastatin A as an HIV-1 Integrase Inhibitor: Molecular Dissection
This compound has demonstrated notable inhibitory effects on HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host cell's genome. This inhibition impacts distinct stages of the integrase's catalytic activity.
Inhibition of Strand Transfer and 3'-Processing Reactions
HIV-1 integrase performs two critical catalytic functions: 3'-processing, which involves the removal of nucleotides from the viral DNA ends, and strand transfer, where the processed viral DNA is inserted into the host DNA. This compound has been characterized as an inhibitor of the strand transfer reaction of HIV-1 integrase, with reported half-maximal inhibitory concentrations (IC50) in the range of 1.1–2.5 µM. Studies also indicate that this compound exhibits inhibitory properties against HIV-1. While specific data on its effect on the 3'-processing reaction are not extensively detailed, integrase inhibitors can target either or both of these crucial steps.
Analysis of Distinct SAR for Integrase Sub-reactions
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the molecular structure of this compound dictates its inhibitory potency and selectivity. While detailed SAR analyses specifically differentiating this compound's effects on the distinct sub-reactions of HIV-1 integrase are not explicitly provided in the search results, the general study of integrase inhibitors suggests that structural modifications can significantly alter activity. The complex tetracyclic aromatic structure of integrastatins provides a scaffold for potential SAR exploration, aiming to optimize interactions with specific enzymatic sites or allosteric pockets.
Interaction with Other Viral Enzymes and Pathogen Targets
Beyond its primary role as an HIV-1 integrase inhibitor, this compound and related compounds are being explored for potential interactions with other viral targets, including those relevant to SARS-CoV-2.
Exploration of SARS-CoV-2 Protein Interactions (e.g., RNA-Dependent RNA Polymerase)
The urgent need for broad-spectrum antiviral agents has prompted investigations into the activity of natural products against viruses like SARS-CoV-2. The RNA-dependent RNA polymerase (RdRp) is a key enzyme for SARS-CoV-2 replication. While some studies mention the potential of integrastatin-related compounds against SARS-CoV-2, specific research detailing this compound's direct interaction or inhibition of SARS-CoV-2 RdRp is not found within the provided snippets. However, related epoxybenzooxocinopyridine derivatives have been synthesized and tested for their ability to inhibit SARS-CoV-2 replication.
Investigation of Broad-Spectrum Biological Activities: Mechanistic Insights
Integrastatins, as a class, are recognized for their broad spectrum of biological activities. These activities are attributed to their unique chemical structures and their interactions with various biological targets. For instance, phenolic compounds isolated alongside integrastatins have demonstrated α-glucosidase inhibitory activity, suggesting potential roles in metabolic regulation. While the specific broad-spectrum activities and their detailed mechanistic underpinnings for this compound are not fully elaborated in the provided search results, the general class is noted for its diverse bioactivities.
Elucidation of Molecular Pathways for Antiviral Mechanisms
While specific pathways for this compound's antiviral activity are still under detailed investigation, general antiviral strategies often involve interfering with viral replication cycles or modulating host immune responses. Viruses hijack host cellular machinery for their own propagation, and antiviral compounds can target these interactions. For instance, some antiviral agents work by inhibiting viral enzymes essential for replication, such as reverse transcriptase or integrase, or by blocking viral entry into host cells mdpi.comnih.govsci-hub.se. Studies on related compounds and general antiviral mechanisms suggest potential pathways could involve the inhibition of viral polymerases, proteases, or the modulation of host interferon (IFN) pathways, which are critical for establishing an antiviral state embopress.orgmdpi.comfrontiersin.org. The identification of specific viral targets or host factors exploited by viruses that this compound interacts with is a key area of ongoing research.
Studies on Antioxidant, Antitumor, Antimicrobial, and Antifungal Mechanisms
This compound has demonstrated a range of activities against various biological threats.
Antioxidant Mechanisms: Antioxidants combat oxidative stress by scavenging free radicals or enhancing the body's natural antioxidant defenses. Mechanisms can include direct radical scavenging via hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT) frontiersin.orgnih.gov. Antioxidant peptides, for example, can regulate redox signaling pathways by activating the Nrf2 pathway and inhibiting the NF-κB pathway mdpi.com. Natural compounds often exert antioxidant effects by increasing the levels of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), or by reducing markers of oxidative damage like malondialdehyde (MDA) mdpi.com.
Antitumor Mechanisms: The antitumor activity of natural compounds is often multifaceted. It can involve increasing antioxidant status, inactivating carcinogens, inhibiting cell proliferation, inducing cell cycle arrest and apoptosis, and modulating the immune system frontiersin.org. Specific molecular targets can include critical intracellular signaling pathways such as PI3K/AKT/mTOR, which are associated with cell survival and death frontiersin.org. Anti-tumor antibiotics, for example, can act by intercalating into DNA, inhibiting topoisomerases, or generating free radicals that cause oxidative damage to cancer cells longdom.org.
Antimicrobial and Antifungal Mechanisms: this compound and its analogs have shown antimicrobial activity against various pathogens researchgate.net. Antimicrobial resistance is a significant global health challenge, with bacteria employing mechanisms such as limiting drug uptake, modifying drug targets, inactivating drugs, or actively effluxing them nih.govreactgroup.org. Antifungal agents target unique fungal components like ergosterol (B1671047) or chitin, disrupting cell membrane integrity or synthesis pathways ebsco.comresearchgate.net. Mechanisms include inhibiting ergosterol production (e.g., by targeting squalene (B77637) epoxidase or lanosterol (B1674476) 14-alpha demethylase), binding to ergosterol to form pores, or disrupting cell wall synthesis and RNA metabolism ebsco.comresearchgate.net. Some natural compounds have shown antifungal activity by dysregulating nucleic acid synthesis or inhibiting cellular adhesion, affecting biofilm development mdpi.com.
Modulation of Host Cellular Signaling Pathways
The modulation of host cellular signaling pathways is a critical aspect of this compound's biological activity. Many natural compounds influence these pathways to exert their effects, whether it be to combat infection, reduce inflammation, or inhibit disease progression frontiersin.orgnih.govnih.gov. Signaling pathways such as the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) are central to inflammatory responses dimensionsofdentalhygiene.com. The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is also a key target, as its dysregulation is linked to chronic inflammatory diseases and cancers mdpi.comdimensionsofdentalhygiene.com. By influencing these interconnected pathways, compounds can broadly impact cellular functions, including immune responses, cell survival, and proliferation nih.gov. Research into this compound would likely explore its impact on these and other signaling cascades that govern cellular health and disease.
Enzyme Kinetics and Binding Affinity Studies of this compound and Analogs
Studies on enzyme kinetics and binding affinity are crucial for understanding how molecules like this compound interact with their biological targets at a molecular level. Enzyme kinetics describes the rates of enzyme-catalyzed reactions, often characterized by parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant), which reflects substrate binding affinity lsuhsc.edubeilstein-journals.org. Binding affinity refers to the strength of the interaction between a molecule (ligand) and its biological target, such as an enzyme or receptor beilstein-journals.org.
While specific enzyme targets for this compound are not detailed in the provided search snippets, its known antiviral activity against HIV-1 integrase suggests that integrase could be a potential target nih.govsci-hub.seresearchgate.netresearchgate.net. Studies on HIV-1 integrase inhibitors have focused on their interaction with the enzyme's active site, analyzing structure-activity relationships (SAR) to optimize binding and inhibitory potency nih.gov. For other biological activities, such as antioxidant effects, interactions with enzymes involved in oxidative stress pathways are likely nih.govmdpi.com. Computational methods like molecular docking are often employed to predict binding affinities and identify potential binding sites for compounds like this compound and its synthetic analogs researchgate.netbuketov.edu.kzbuketov.edu.kz.
Compound List:
this compound
Integrastatin B
Epicoccolide A
Epicocconigron A
Computational and in Silico Methodologies in Integrastatin Research
Molecular Docking Simulations for Protein-Ligand Interaction Prediction
Molecular docking simulations are a cornerstone in predicting how small molecules, such as Integrastatin analogues, interact with biological targets. These simulations help identify potential binding sites and estimate binding affinities, crucial for understanding mechanism of action and guiding lead optimization.
Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanism Elucidation and Molecular Properties
Density Functional Theory (DFT) calculations, employing functionals such as B3LYP with basis sets like 6-311++G(d, p), are widely used to investigate the electronic structure, molecular properties, and reaction mechanisms of Integrastatin analogues researchgate.netbuketov.edu.kzresearcher.lifethieme-connect.comresearchgate.netmdpi.comresearchgate.net. These calculations provide a theoretical foundation for understanding the chemical behavior of these compounds.
Computational Studies on Global Chemical Reactivity Descriptors of Integrastatin Analogs
The assessment of global chemical reactivity descriptors using DFT provides quantitative insights into the inherent reactivity of Integrastatin analogues. These descriptors help predict how molecules will behave in chemical reactions.
Data Table: Global Chemical Reactivity Descriptors of Integrastatin Analogs (2a-u)
| Descriptor | Range (eV) | Significance |
|---|---|---|
| Ionization Potential (IP) | 5.9 – 7.1 | Energy required to remove an electron |
| Electron Affinity (EA) | 2.1 – 3.2 | Energy change upon electron addition |
| Energy Gap (ΔEgap) | 3.8 – 4.6 | HOMO-LUMO difference; indicates hardness/stability |
In Silico Profiling for Research Compound Prioritization and Lead Identification
In silico profiling is indispensable for the early stages of drug discovery, enabling the evaluation of physicochemical properties, prediction of bioactivity, and assessment of potential toxicity. This process aids in prioritizing compounds for further investigation and identifying promising lead candidates.
Preclinical Research Models for Integrastatin a Investigation
In Vitro Cell-Based Assays for Biological Activity Evaluation (e.g., Cell Culture Studies)
In vitro cell-based assays are fundamental for evaluating the biological activity and potential therapeutic effects of compounds like Integrastatin A. These assays offer a controlled environment to assess cellular responses, mechanisms of action, and cytotoxicity rssl.comsigmaaldrich.com. Integrastatins, as a class, have demonstrated a range of biological properties, including antiviral, antioxidant, antitumor, antifungal, and antimicrobial activities researchgate.netresearchgate.netresearchgate.net.
Specifically, this compound has shown inhibitory activity against HIV-1 integrase. Studies have reported IC50 values for this compound in both coupled and strand transfer assays related to HIV-1 integrase inhibition. These findings suggest a potential role for this compound as an antiviral agent researchgate.net. Furthermore, in silico studies on synthetic analogues of integrastatins have predicted potential antiviral activity and identified likely biological targets, such as the HIV-1 reverse transcriptase protein and the RNA-dependent RNA polymerase of SARS-CoV-2 researchgate.netbuketov.edu.kz. While these are predictive, they highlight the areas of biological activity being explored for this class of compounds.
Table 1: In Vitro Biological Activity of this compound
| Biological Activity Assay | Target/System | Result (IC50) | Reference |
| HIV-1 Integrase Inhibition (Coupled Assay) | HIV-1 Integrase | 0.6 µM | researchgate.net |
| HIV-1 Integrase Inhibition (Strand Transfer Assay) | HIV-1 Integrase | 1.1 µM | researchgate.net |
Cell-based assays encompass a variety of methodologies, including cell viability, proliferation, cytotoxicity, and specific mechanism-of-action assays rssl.com. These techniques are crucial for quantifying cellular responses, understanding compound interactions, and assessing potential therapeutic efficacy in a physiologically relevant context rssl.comsigmaaldrich.com.
In Vivo Animal Models for Mechanistic and Efficacy Studies (Non-Human)
The transition from in vitro findings to potential therapeutic applications necessitates evaluation in in vivo animal models. These models are indispensable for understanding a compound's pharmacokinetic and pharmacodynamic profiles, its efficacy in a complex biological system, and its potential mechanisms of action in a living organism nih.goveupati.eu. For this compound and its analogues, further experimental in vivo studies are recognized as essential for a more accurate evaluation of their pharmaceutical potential researchgate.netresearchgate.netbuketov.edu.kz.
A variety of non-human animal models are utilized in preclinical research, with rodents (mice and rats) being the most common due to their genetic similarity to humans, ease of handling, and established disease models eupati.eunih.govatlantic-bone-screen.com. Other species such as rabbits, pigs, and nonhuman primates are also employed depending on the specific research question and the need for higher physiological relevance eupati.eunih.govmdpi.com. These models allow researchers to investigate disease progression, test therapeutic interventions, and assess efficacy and mechanistic insights in a way that cannot be replicated by in vitro methods alone nih.govnih.gov. While animal studies provide valuable data, it is acknowledged that inter-species differences can influence the accuracy of predicting human efficacy, though safety predictions tend to be more reliable frontiersin.org. Currently, specific published in vivo efficacy or mechanistic data directly pertaining to this compound is limited, underscoring the need for continued preclinical investigation in this area.
Advanced Imaging Techniques in Preclinical Assessment
Advanced imaging techniques play a pivotal role in preclinical drug development by providing non-invasive methods to visualize and quantify biological processes in vivo. Modalities such as Magnetic Resonance Imaging (MRI), Computed Tomography (CT), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and optical imaging are instrumental in assessing drug distribution, target engagement, pharmacokinetics, and therapeutic efficacy in animal models nih.govnih.govmeduniwien.ac.at.
These technologies enable researchers to study disease progression and treatment response in real-time, offering dynamic pharmacological observations within the same animal over time nih.govnih.gov. Techniques like micro-CT and micro-MRI provide high-resolution anatomical detail, while micro-PET and micro-SPECT offer sensitive functional and molecular information nih.govradboudumc.nl. Optical imaging methods, including bioluminescence and fluorescence, are also employed for specific applications meduniwien.ac.atradboudumc.nl. The integration of these multimodal approaches allows for a comprehensive understanding of a compound's behavior within a biological system, thereby accelerating informed decision-making in the drug development pipeline nih.govperceptive.com. As with in vivo studies, specific applications of advanced imaging techniques directly involving this compound have not been widely reported in the accessible literature, highlighting an area for potential future research.
Compound Names:
this compound
Integrastatin B
Epicoccolide A
Epicocconigrone A
Epicocconigrone C
Epicocconigrone D
Future Research Directions and Emerging Paradigms in Integrastatin a Research
Exploration of Undiscovered Biosynthetic Pathways and Metabolic Engineering
A significant gap in the current understanding of Integrastatin A is the precise enzymatic machinery responsible for its production in its native organism. The identification and characterization of its biosynthetic gene cluster (BGC) are paramount. nih.govnih.gov Future research will likely focus on genome mining of the producing organism to locate the BGC responsible for synthesizing the core structure of this compound. frontiersin.org Techniques such as heterologous expression, where the potential BGC is transferred into a more genetically tractable host like Escherichia coli or Saccharomyces cerevisiae, will be crucial for confirming gene function and elucidating the complete biosynthetic pathway. nih.govnih.gov
Once the pathway is understood, metabolic engineering offers a powerful platform for enhancing the production of this compound and generating novel derivatives. lbl.govnih.gov By manipulating the genetic makeup of the producing organism, researchers can optimize metabolic flux towards the compound, potentially increasing yields for further study and development. nih.govescholarship.org Furthermore, the principles of combinatorial biosynthesis can be applied, where genes from different pathways are combined to create "unnatural" natural products. nih.gov This could involve altering the polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) modules within the this compound pathway to incorporate different building blocks, leading to a diverse library of new analogues with potentially improved efficacy or novel biological activities. nih.govescholarship.org
Table 1: Hypothetical Gene Cluster for this compound Biosynthesis This table is a conceptual representation of a potential biosynthetic gene cluster for this compound, based on common features of polyketide and non-ribosomal peptide biosynthetic pathways.
| Gene (Hypothetical) | Proposed Function | Potential Role in this compound Synthesis |
|---|---|---|
| intA | Polyketide Synthase (PKS) | Assembly of the polyketide backbone |
| intB | Non-Ribosomal Peptide Synthetase (NRPS) | Incorporation of amino acid moieties |
| intC | Tailoring Enzyme (e.g., Oxygenase) | Hydroxylation and cyclization reactions |
| intD | Regulator | Controls the expression of the gene cluster |
| intE | Transporter | Exports this compound from the cell |
Development of Novel Chemical Biology Probes Based on the this compound Scaffold
The development of chemical probes from the this compound scaffold is a critical next step to deeply interrogate its biological function. youtube.com A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study that target's role in cellular processes. youtube.comnih.gov Future work could involve the synthesis of this compound derivatives that incorporate reporter tags (like fluorophores or biotin) or reactive groups for covalent modification of its target protein(s). nih.gov
These probes would be invaluable tools for target identification and validation. For instance, an affinity-based probe could be used to pull down its binding partners from cell lysates, which can then be identified using mass spectrometry. frontiersin.org This would definitively confirm the molecular target of this compound. Furthermore, probes equipped with fluorescent tags could be used in cellular imaging studies to visualize the subcellular localization of the compound and its target, providing insights into its mechanism of action in a native cellular context. The creation of a high-quality, selective, and cell-active chemical probe for this compound's target would significantly accelerate research into its therapeutic potential. youtube.com
High-Throughput Screening and Target Validation Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds to identify those that modulate a specific biological target. wikipedia.org While this compound itself is a product of nature's screening, HTS methodologies can be pivotal in its future development. For example, once the primary target of this compound is confirmed, HTS campaigns can be launched to screen large compound libraries for other molecules that bind to the same target, potentially identifying novel chemical scaffolds with different properties. bmglabtech.comassay.works
Conversely, cell-based HTS assays can be developed to search for compounds that either mimic or antagonize the phenotypic effects of this compound. nih.gov This could lead to the discovery of molecules that work through different mechanisms but achieve a similar therapeutic outcome. A crucial aspect of any HTS campaign is the development of a robust and reliable assay. assay.works For this compound research, this would involve creating biochemical or cell-based assays suitable for miniaturization in microplate formats (e.g., 384- or 1536-well plates) and compatible with automated liquid handling and detection systems. wikipedia.orgbmglabtech.com Following HTS, rigorous target validation studies would be necessary to confirm that the identified "hits" act through the intended molecular target. frontiersin.org
Table 2: Conceptual Design for a High-Throughput Screening Assay to Find Modulators of the this compound Target This table outlines a hypothetical framework for an HTS assay, assuming the target of this compound is a specific enzyme.
| Parameter | Description |
|---|---|
| Assay Type | Biochemical; Fluorescence-based enzyme activity assay |
| Target | Purified recombinant target protein of this compound |
| Plate Format | 1536-well microplate |
| Controls | Positive Control: this compound; Negative Control: DMSO vehicle |
| Readout | Fluorescence intensity measured by a plate reader |
| Goal | Identify compounds from a 100,000+ molecule library that inhibit target activity |
Integration of Artificial Intelligence and Machine Learning in Integrastatin Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling researchers to analyze vast datasets and make predictions with increasing accuracy. endava.comyoutube.com For this compound, these computational tools offer several exciting future directions. One key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. digitellinc.comfrontiersin.org By training an ML algorithm on a dataset of this compound analogues and their corresponding biological activities, a QSAR model could be built to predict the activity of novel, untested derivatives. nih.govresearchgate.net This in silico approach can prioritize the synthesis of the most promising compounds, saving significant time and resources. digitellinc.comyoutube.com
AI can also accelerate the process of target identification. By analyzing large-scale biological data, such as genomic and proteomic datasets, AI algorithms may predict potential protein targets for this compound based on its chemical structure and known biological effects. endava.cominsilico.com Furthermore, generative AI models could be employed to design entirely new molecules based on the this compound scaffold, optimized for desired properties like increased potency, better selectivity, or improved pharmacokinetic profiles. endava.com The integration of AI and ML into this compound research promises to accelerate the entire discovery pipeline, from initial hypothesis generation to the design of optimized lead candidates. youtube.com
Compound Index
Q & A
Q. What are the key structural features of Integrastatin A critical for its bioactivity, and how are they identified experimentally?
Q. What synthetic strategies are most effective for constructing this compound’s tetracyclic core?
The convergent synthesis route involves:
- Wacker cyclization under PdCl₂/CuCl₂ catalysis to form the [3.3.1]-dioxabicyclic structure.
- Protection-deprotection sequences (e.g., silyl ethers) to manage reactivity.
- Grignard reactions for carbon-carbon bond formation . Challenges include low yields in cyclization steps (30%), necessitating optimization of solvent polarity and oxygen atmosphere.
Q. Which analytical techniques are prioritized for purity assessment of this compound analogs?
- HPLC-MS for quantitative purity (>95% threshold).
- Chiral chromatography to resolve enantiomers in stereoselective syntheses.
- Elemental analysis to verify stoichiometric ratios .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
Contradictions (e.g., varying IC₅₀ values) may arise from:
- Assay variability : Standardize cell lines (e.g., MDA-MB-231 vs. MCF-7) and incubation times.
- Compound stability : Conduct stability studies under assay conditions (pH, temperature).
- Batch-to-batch variability : Use orthogonal purification methods (e.g., prep-HPLC) .
Q. What methodologies optimize enantioselective synthesis of this compound’s chiral centers?
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-mediated cyclizations.
- Kinetic resolution : Enzymatic desymmetrization of diols.
- Crystallization-induced diastereomer separation for scalable resolution .
Q. How do computational models enhance mechanistic understanding of this compound’s biosynthesis?
- DFT calculations to map transition states in cyclization steps.
- Molecular docking to predict binding interactions with biological targets (e.g., integrase enzymes).
- MD simulations to study solvent effects on reaction pathways .
Q. What strategies validate the reproducibility of this compound’s synthetic protocols?
- Detailed experimental logs : Include exact catalyst loadings, solvent grades, and temperature ramps.
- Cross-lab validation : Collaborate with independent labs to replicate yields and purity.
- Supporting Information (SI) : Publish full spectral data and chromatograms in open-access repositories .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives?
- Scaffold diversification : Modify hydroxyl groups, ring size, and substituents.
- High-throughput screening : Use 96-well plate assays to test bioactivity against multiple targets.
- Multivariate analysis : Apply PCA or clustering algorithms to correlate structural features with activity .
Methodological Best Practices
- Data Presentation : Use tables to summarize reaction conditions (e.g., catalysts, solvents) and figures for mechanistic schemes. Label all axes in graphs (e.g., dose-response curves) .
- Ethical Reporting : Disclose failed experiments (e.g., low-yield reactions) to aid community troubleshooting .
- Literature Integration : Compare findings with prior studies in discussion sections, highlighting novel contributions (e.g., improved cyclization yields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
